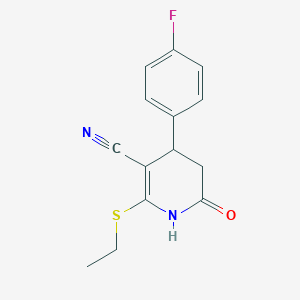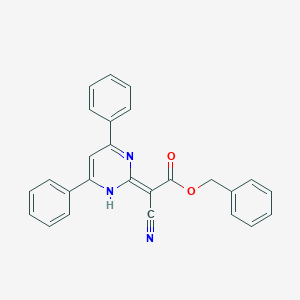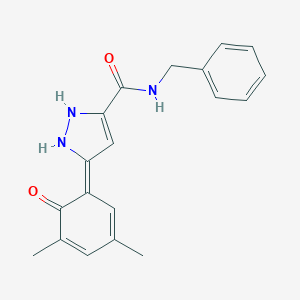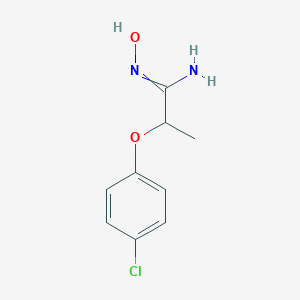![molecular formula C19H22N2O4 B249966 N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, commonly known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPAPA is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and has been shown to exhibit anti-inflammatory and analgesic properties. In
Mecanismo De Acción
The mechanism of action of MPAPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their inhibition by MPAPA may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
MPAPA has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of MPAPA are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPAPA is its potential as a therapeutic agent for various inflammatory diseases and cancer. Its synthesis method is also relatively simple and inexpensive, making it accessible for laboratory experiments. However, one limitation of MPAPA is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on MPAPA. One area of interest is the development of more potent and selective COX inhibitors based on the structure of MPAPA. Another area of interest is the study of MPAPA's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of targeted drug delivery systems for MPAPA may improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of MPAPA involves the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyacetophenone. This intermediate is then reacted with 4-aminophenol to form 4-(2-methoxyphenyl)-1,3-oxazolidin-2-one. The resulting compound is then reacted with 2-(bromomethyl)propanoic acid to form MPAPA.
Aplicaciones Científicas De Investigación
MPAPA has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. MPAPA has also been shown to exhibit antitumor activity, and has been studied for its potential use in cancer therapy.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H22N2O4/c1-13(2)19(23)21-15-10-8-14(9-11-15)20-18(22)12-25-17-7-5-4-6-16(17)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
BFOHTECMPCLXEF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6'-Dibromo-4,4'-diphenyl-1'H-[2,3']biquinolinyl-2'-one](/img/structure/B249886.png)

![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)
![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)
![2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)
![(3Z)-4-(4-chlorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249900.png)

![4-([1,1'-biphenyl]-4-yldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B249902.png)
![(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B249908.png)

![5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole](/img/structure/B249912.png)
![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)
